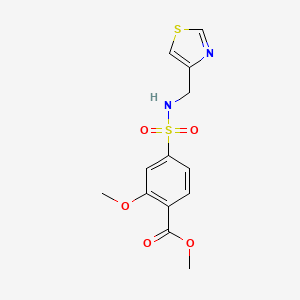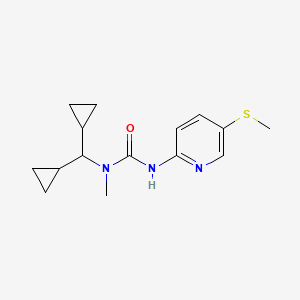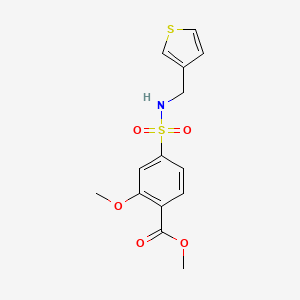
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate, also known as MTMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTMTB is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been investigated for its antibacterial, antifungal, and anticancer properties. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent antimicrobial activity against several bacterial and fungal strains, including drug-resistant strains. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
In agriculture, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential use as a herbicide and fungicide. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent herbicidal and fungicidal activity against several plant pathogens.
In environmental science, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential use as a water treatment agent. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent antibacterial activity against several waterborne pathogens.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate involves the inhibition of enzymes that are essential for the survival and growth of microorganisms and cancer cells. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate inhibits the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate, which is essential for the survival of microorganisms. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate also inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cancer cells. By inhibiting these enzymes, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate disrupts the metabolic pathways of microorganisms and cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate inhibits the growth of several bacterial and fungal strains by disrupting their metabolic pathways. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has also been shown to induce apoptosis in cancer cells by disrupting their pH regulation. In addition, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been shown to have low toxicity towards mammalian cells, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has several advantages and limitations for lab experiments. One of the advantages of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its potent antimicrobial and anticancer activity, making it a potential candidate for drug development. Another advantage of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its low toxicity towards mammalian cells, making it a safer alternative to other antimicrobial and anticancer agents. However, one of the limitations of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its limited solubility in water, making it difficult to use in aqueous solutions. Another limitation of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its sensitivity to light and air, making it difficult to store and handle.
Future Directions
There are several future directions for the research on Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. One of the future directions is the development of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate-based drugs for the treatment of bacterial infections, fungal infections, and cancer. Another future direction is the optimization of the synthesis method to improve the yield and purity of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. Additionally, the mechanism of action of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate needs to be studied further to understand its mode of action and to identify potential targets for drug development. Finally, the environmental impact of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate needs to be studied further to understand its potential effects on the environment.
Synthesis Methods
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-(chloromethyl)-2-methoxybenzoic acid with thiosemicarbazide followed by the reaction with sodium methoxide and methyl iodide. The resulting product is then treated with sulfuric acid to obtain Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. Other methods involve the use of different starting materials and reagents.
properties
IUPAC Name |
methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-19-12-5-10(3-4-11(12)13(16)20-2)22(17,18)15-6-9-7-21-8-14-9/h3-5,7-8,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVALNFUUWJDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
![(4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625011.png)
![4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole](/img/structure/B6625023.png)
![[(3S,4R)-1-[(2,3-dichlorophenyl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6625025.png)
![(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625037.png)
![1-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-4-ethylpiperidin-4-ol](/img/structure/B6625039.png)
![3H-benzimidazol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625043.png)

![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B6625053.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)

![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)